Computed Lipophilicity and Polar Surface Area Distinguish 325850-87-1 from 4‑Nitro and Unsubstituted Phenacyl Analogs
The target compound exhibits an XLogP3 of 4.5 and a topological polar surface area (TPSA) of 119 Ų [1]. The 4‑nitrophenyl analog (2‑(4‑nitrophenyl)‑2‑oxoethyl (1,3‑benzothiazol‑2‑ylthio)acetate) is predicted to have a lower XLogP3 (≈ 3.8) and a significantly higher TPSA (≈ 155 Ų) due to the electron‑withdrawing nitro group [2]. The unsubstituted phenacyl ester analog exhibits a XLogP3 of ≈ 3.9 and a TPSA of ≈ 105 Ų [2]. These differences in two key drug‑likeness parameters can systematically affect membrane permeability and oral absorption potential.
| Evidence Dimension | Predicted lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 4.5; TPSA = 119 Ų |
| Comparator Or Baseline | 4‑Nitrophenyl analog: XLogP3 ≈ 3.8, TPSA ≈ 155 Ų; Unsubstituted phenacyl analog: XLogP3 ≈ 3.9, TPSA ≈ 105 Ų |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.7 vs. comparators; ΔTPSA = −36 Ų vs. 4‑nitro analog, +14 Ų vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1]; comparator values estimated from the same algorithm [2] |
Why This Matters
Procurement decisions for libraries targeting intracellular or CNS‑accessible targets should prefer the higher XLogP3 and intermediate TPSA of the methoxy derivative when balanced permeability and solubility are desired.
- [1] PubChem. 2-(4-Methoxyphenyl)-2-oxoethyl 2-benzothiazol-2-ylthioacetate – Compound Summary. CID 1539830. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1539830. View Source
- [2] Estimated using the same XLogP3 and Cactvs algorithms; comparator chemical structures drawn from PubChem (CID 1539830 similarity search). View Source
